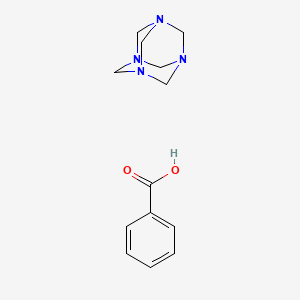
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane monobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetraazatricyclo[33113,7]decane, monobenzoate is a chemical compound with the molecular formula C13H18N4O2 It is known for its unique tricyclic structure, which includes four nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate typically involves the reaction of benzoic acid with 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane. The reaction is carried out under controlled conditions to ensure the formation of the desired monobenzoate product. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used.
Substitution: Various reagents, such as halogens or alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical tool.
Medicine: The compound’s potential therapeutic properties are explored for the development of new medications.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate can be compared with other similar compounds, such as:
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane: The parent compound without the benzoate group.
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, dibenzoate: A similar compound with two benzoate groups.
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monohydrochloride: A compound with a hydrochloride group instead of a benzoate group.
The uniqueness of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane, monobenzoate lies in its specific chemical structure and the presence of the benzoate group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
60168-84-5 |
|---|---|
分子式 |
C13H18N4O2 |
分子量 |
262.31 g/mol |
IUPAC名 |
benzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H6O2.C6H12N4/c8-7(9)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,(H,8,9);1-6H2 |
InChIキー |
IRNGTMOQEBWMAG-UHFFFAOYSA-N |
正規SMILES |
C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



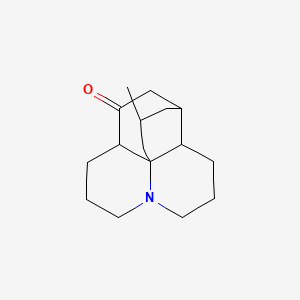
![N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide](/img/structure/B12295246.png)
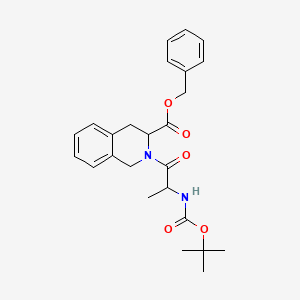
![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)
![[4-[4-[3-(2,5-Dimethylpyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B12295268.png)
![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)

![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)
![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
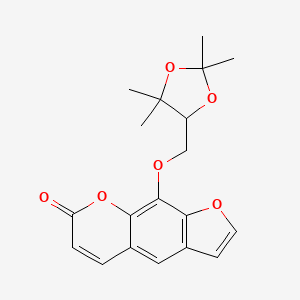
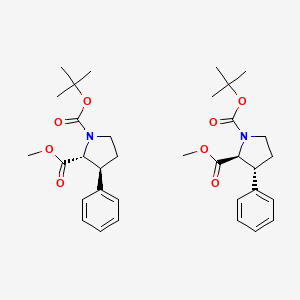
![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
